N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO4/c21-20(22,23)28-16-9-7-15(8-10-16)19(26)24-12-17(25)13-3-5-14(6-4-13)18-2-1-11-27-18/h1-11,17,25H,12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLFQZHXSSQDMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)C3=CC=C(C=C3)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and yield. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2-carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with unique properties, such as improved thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The furan ring and trifluoromethoxy group contribute to its binding affinity and selectivity for certain enzymes and receptors. This compound may inhibit or activate these targets, leading to various biological effects such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
Trifluoromethoxy Group : The trifluoromethoxy substituent is recurrent in analogs like VU0543336 and Compound 49, enhancing metabolic stability and lipophilicity .
Hydroxyethyl Linker : The target compound’s hydroxyethyl group is structurally distinct from VU0543336’s trifluorohydroxypropyl or GNF-2-deg-BUMP’s PEG chain, which may influence solubility and target engagement .
Furan vs. Heterocycles : The furan-phenyl moiety is unique to the target compound. Analogs like imatinib and GNF-2-deg-BUMP employ pyrimidine or pyridine rings for π-π stacking in kinase binding pockets .
Spectroscopic and Analytical Data
- IR Spectroscopy : The target compound’s carbonyl (C=O) stretch (~1660–1680 cm⁻¹) and hydroxyl (O-H) stretch (~3150–3400 cm⁻¹) align with hydrazinecarbothioamides and triazoles in .
- NMR : The trifluoromethoxy group’s ¹⁹F signal (~-58 ppm) and furan’s aromatic protons (~6.3–7.5 ppm) would distinguish it from analogs like VU0543336 (additional CF3 groups) or imatinib (pyrimidine shifts) .
Biological Activity
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications based on diverse sources.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHFN\O
- Molecular Weight : 367.35 g/mol
- CAS Number : 2309185-03-1
This compound features a furan ring, a phenyl group, and a trifluoromethoxy group, contributing to its unique chemical properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Coupling of furan derivatives with hydroxyethyl and trifluoromethoxy phenyl groups.
- Use of catalysts and controlled conditions to ensure high yield and purity.
- Purification methods such as crystallization and chromatography to obtain the final product.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
- Breast cancer
- Lung cancer
- Colorectal cancer
The compound appears to induce apoptosis (programmed cell death) in these cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of specific enzymes : The compound may inhibit enzymes involved in cancer cell metabolism.
- Interaction with cellular receptors : It could bind to certain receptors that modulate cellular responses, impacting growth factor signaling pathways.
- Oxidative stress induction : Increased levels of reactive oxygen species (ROS) may lead to cellular damage and apoptosis in cancer cells.
Case Studies
Several studies have highlighted the biological activity of this compound:
-
Study on Lung Cancer Cells :
- Researchers treated A549 lung cancer cells with varying concentrations of the compound.
- Results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity.
-
Breast Cancer Research :
- In MCF-7 breast cancer cells, the compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
- Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Furan ring, trifluoromethoxy group | Anticancer properties |
| Dianhydrogalactitol | Alkylating agent | Effective against NSCLC and ovarian cancer |
| Other furan derivatives | Varies | Antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
